

Technical Guide: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate*

Cat. No.: *B101327*

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

Synonyms: 5,6-Dimethoxyindole-2-carboxylic acid ethyl ester, 1H-Indole-2-carboxylic acid, 5,6-dimethoxy-, ethyl ester CAS Number: 16382-18-6 Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.27 g/mol

This technical guide provides an in-depth overview of **Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate**, a key intermediate in organic synthesis. This document details its physicochemical properties, established analytical methods, and potential synthetic pathways, tailored for professionals in research and drug development.

Physicochemical and Analytical Data

A summary of the known quantitative data for **Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate** is presented below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	249.27 g/mol	[1]
Melting Point	175 - 179 °C	[1]
EINECS Number	240-430-8	[2]

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate**.[\[2\]](#)

- Mobile Phase: A gradient mixture of acetonitrile (MeCN) and water containing an acid modifier. For mass spectrometry (MS) compatible applications, formic acid is recommended. For other applications, phosphoric acid can be used.[\[2\]](#)
- Column: A standard reverse-phase column, such as a C18, is suitable.
- Detection: UV detection at an appropriate wavelength based on the compound's UV-Vis spectrum.
- Note: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[\[2\]](#)

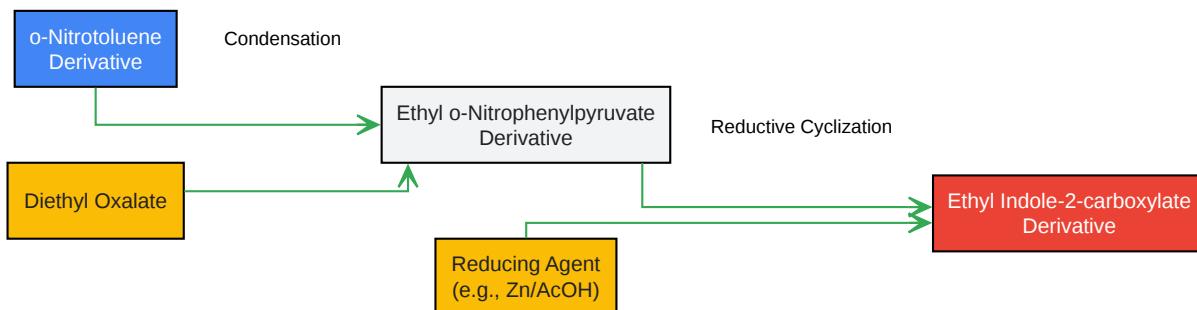
Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of **Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate** is not readily available in the searched literature, established methods for the synthesis of indole-2-carboxylates can be adapted. The selection of the most appropriate route will depend on the availability of starting materials and the desired scale of the synthesis.

Reissert Indole Synthesis

The Reissert indole synthesis is a classical method for preparing indole-2-carboxylic acids and their esters.^{[3][4]} The general pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

Logical Workflow for Reissert Synthesis



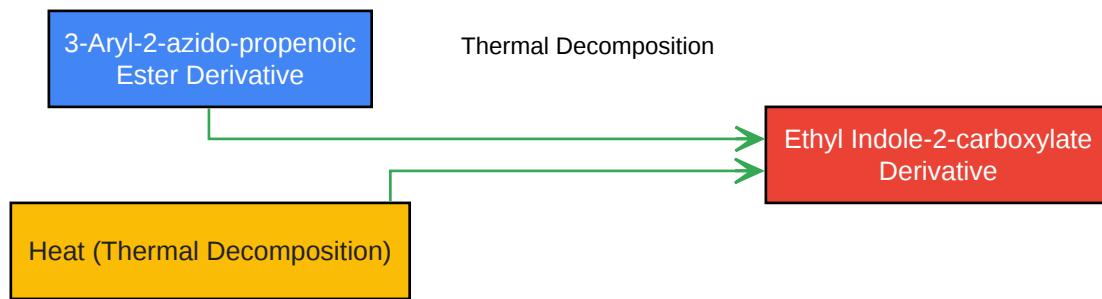
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Caption: Reissert Indole Synthesis Workflow.

Hemetsberger-Knittel Indole Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.^{[5][6]} While it can provide good yields, the synthesis and stability of the azido starting material can be challenging.^[5]

Logical Workflow for Hemetsberger-Knittel Synthesis



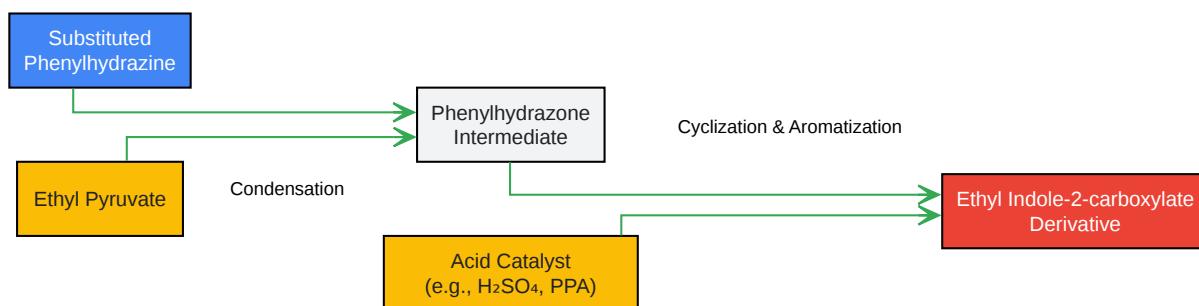
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Caption: Hemetsberger-Knittel Synthesis Workflow.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.^{[7][8]} To synthesize an indole-2-carboxylate, a pyruvate derivative would be used as the carbonyl component.

Logical Workflow for Fischer Indole Synthesis



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